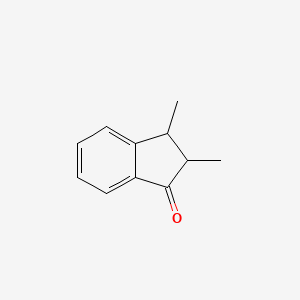















|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:10])/[C:6](=[CH:8]/[CH3:9])/[CH3:7].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C(=S)=S.CCCCCC.O>[CH3:7][CH:6]1[CH:8]([CH3:9])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]1=[O:10] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C(\C)=C\C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by continuous stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling temperature
|
|
Type
|
CUSTOM
|
|
Details
|
As the result, a yellow solution was gradually produced
|
|
Type
|
CUSTOM
|
|
Details
|
with the result that the solution
|
|
Type
|
CUSTOM
|
|
Details
|
was separated into two phases
|
|
Type
|
CUSTOM
|
|
Details
|
to react for another 5 hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was brought back to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for about one hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
Then, the resultant product was subjected to extraction and separation four times repeatedly with 200 mL each of ether
|
|
Type
|
CUSTOM
|
|
Details
|
The ether phases thus produced
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with calcium chloride anhydride as the drying agent
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering away the
|
|
Type
|
CUSTOM
|
|
Details
|
used drying agent
|
|
Type
|
DISTILLATION
|
|
Details
|
the ether was distilled away
|
|
Type
|
CUSTOM
|
|
Details
|
the brown viscous oil was obtained
|
|
Type
|
WASH
|
|
Details
|
the resultant solution was washed twice with 150 mL each of saturated aqueous solution of sodium carbonate and twice with 150 mL each of saturated aqueous solution of sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate anhydride
|
|
Type
|
DISTILLATION
|
|
Details
|
By distilling away the hexane
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(C2=CC=CC=C2C1C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |